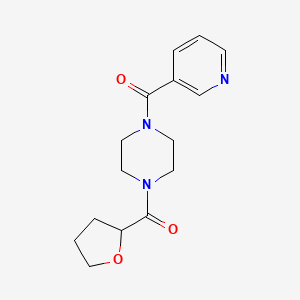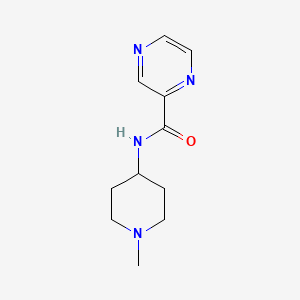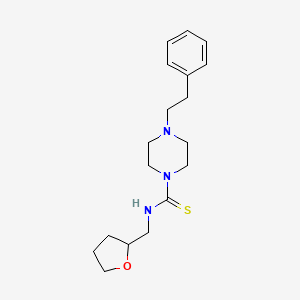
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide
説明
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MPTA belongs to the family of thiazole compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to affect various biochemical and physiological processes in the body. In vitro studies have shown that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide can modulate the activity of enzymes involved in cancer cell proliferation and apoptosis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been reported to have low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its poor solubility in water, which may affect its bioavailability and limit its clinical usefulness.
将来の方向性
There are several future directions for the research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide as a diagnostic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide and to optimize its pharmacokinetic properties.
科学的研究の応用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to possess anti-inflammatory, antioxidant, and antibacterial activities. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
特性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-17(13-7-3-2-4-8-13)20-18(25-12)19-16(22)11-14-9-5-6-10-15(14)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKCHVSRSFZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)phenyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180719.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4180721.png)
![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)


![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)
![methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B4180775.png)

![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)
